Keap1-Nrf2-IN-7

Oxidative Stress Inflammation PPI Inhibition

Keap1-Nrf2-IN-7 is a well-characterized, direct inhibitor of the Keap1-Nrf2 protein-protein interaction, offering a robust mid-nanomolar IC50 of 0.45 µM. Unlike electrophilic activators or broadly variable analogs, it provides a clean, on-target mechanism ideal for ARE-luciferase reporter assays and qPCR analysis of Nrf2 target genes (NQO1, HO-1, GCLM). Its distinct potency profile makes it an essential reference control in high-throughput screening, clearly distinguishing strong from weak pathway activators. With a high cLogP of 4.8, it also serves as an excellent test compound for developing advanced solubilization and delivery formulations for lipophilic intracellular PPI inhibitors. Direct substitution with other Keap1-Nrf2 inhibitors is not recommended due to significant inter-compound potency and selectivity variations.

Molecular Formula C31H29FN2O9S2
Molecular Weight 656.7 g/mol
Cat. No. B12394922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-7
Molecular FormulaC31H29FN2O9S2
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F
InChIInChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38)
InChIKeyAMDAELCCBYMSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-7 for Targeted Nrf2 Pathway Activation: A Potent Small-Molecule PPI Inhibitor


Keap1-Nrf2-IN-7, also known as compound 7v, is a potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) . By blocking this key interaction, Keap1-Nrf2-IN-7 prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to the activation of the Nrf2-mediated antioxidant response pathway [1]. The compound has a reported molecular weight of 656.70 and a molecular formula of C31H29FN2O9S2 .

Why Generic Substitution of Keap1-Nrf2-IN-7 Carries Significant Risk in Sensitive Nrf2 Assays


Directly substituting Keap1-Nrf2-IN-7 with another Keap1-Nrf2 PPI inhibitor is not recommended due to substantial variations in potency, selectivity profiles, and physicochemical properties across this compound class [1]. The in vitro IC50 values for known small-molecule Keap1-Nrf2 inhibitors range widely, from low nanomolar to high micromolar concentrations . This variability can lead to vastly different experimental outcomes, including insufficient target engagement or off-target effects. Without quantitative comparative data specific to the required assay conditions, using a close analog or alternative inhibitor without validation introduces uncontrolled variability and can compromise the reproducibility and interpretation of results.

Quantitative Differentiation of Keap1-Nrf2-IN-7 from its Closest Analogs and In-Class Alternatives


Comparative Potency Analysis: Keap1-Nrf2-IN-7's Mid-Nanomolar IC50 Against a Panel of Known Inhibitors

Keap1-Nrf2-IN-7 demonstrates an IC50 of 0.45 µM (450 nM) for disrupting the Keap1-Nrf2 protein-protein interaction [1]. This places it in a distinct potency tier compared to other commercially available inhibitors. For instance, it is approximately 13.8-fold less potent than Keap1-Nrf2-IN-1 (IC50 = 43 nM) [2], but 5-fold more potent than the FDA-approved drug ketoconazole (IC50 = 1.67 µM) [3]. It is also 2.3-fold more potent than the reference compound K67 (IC50 = 6.2 µM) against the same interaction . This intermediate potency may be advantageous for applications where maximal activation is not desired or where a wider therapeutic window is needed.

Oxidative Stress Inflammation PPI Inhibition

Physicochemical Distinction for In Vitro Formulation: Keap1-Nrf2-IN-7's High cLogP Compared to More Hydrophilic Analogs

Keap1-Nrf2-IN-7 has a high calculated partition coefficient (cLogP) of 4.8 . This value is significantly higher than that of Keap1-Nrf2-IN-1, which has a predicted cLogP of approximately 3.2 based on its structure (C24H24N2O7S) [1]. The 1.6-unit difference indicates that Keap1-Nrf2-IN-7 is considerably more lipophilic. This property directly impacts its solubility profile and membrane permeability characteristics, making it potentially more suitable for assays requiring higher cellular uptake but also necessitating careful formulation with organic solvents like DMSO to ensure complete dissolution.

ADME/Tox Formulation Physicochemical Properties

Structural and Molecular Weight Differentiation: A Distinct Scaffold Compared to Related Naphthalene Sulfonamide Inhibitors

Keap1-Nrf2-IN-7 (Molecular Weight: 656.70) [1] is structurally distinct from several other named inhibitors in the same series. For example, Keap1-Nrf2-IN-12, another naphthalene sulfonamide derivative, has a molecular weight of 475.44 and an IC50 of 2.30 µM . The substantial difference in molecular weight (~181 Da) suggests a different scaffold substitution pattern that contributes to its higher potency. Similarly, Keap1-Nrf2-IN-9 (MW: 522.63, IC50: 0.575 µM) and K67 (MW: 582.69, IC50: 6.2 µM) have lower molecular weights and lower potencies, reinforcing that the specific structural features of Keap1-Nrf2-IN-7, which contribute to its higher molecular weight, are linked to its enhanced binding affinity for the Keap1 Kelch domain.

Medicinal Chemistry SAR Drug Design

Class-Level Selectivity: Mechanistic Distinction from Electrophilic Nrf2 Activators

Keap1-Nrf2-IN-7 functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction . This mechanism is fundamentally distinct from electrophilic Nrf2 activators, such as sulforaphane or dimethyl fumarate, which covalently modify reactive cysteine residues on Keap1 [1]. While a direct quantitative selectivity index (e.g., against Keap1-p62 PPI or a broad kinase panel) is not publicly available for Keap1-Nrf2-IN-7, this non-covalent mechanism is hypothesized to offer a more selective and controlled activation of the Nrf2 pathway, potentially avoiding the pleiotropic effects and 'off-target' protein modifications associated with broadly reactive electrophilic compounds.

Mechanism of Action Selectivity Covalent vs. Non-covalent

Optimal Use-Cases for Keap1-Nrf2-IN-7 Based on its Differentiated Profile


In Vitro Dissection of Nrf2-Dependent Cytoprotective Pathways

Keap1-Nrf2-IN-7 is ideally suited for cell-based assays (e.g., ARE-luciferase reporter assays, qPCR for Nrf2 target genes like NQO1, HO-1, GCLM) where robust, mid-nanomolar activation of the Nrf2 pathway is required without the confounding off-target effects of electrophilic activators. Its potency profile, as established by its 0.45 µM IC50 [1], is sufficient to induce measurable changes in Nrf2 target gene expression while allowing for a clear dose-response window that may be more linear than with sub-nanomolar potency inhibitors.

Secondary Screening to Validate Hits from Phenotypic Screens

In high-throughput screening campaigns that identify potential Nrf2 modulators, Keap1-Nrf2-IN-7 can serve as a well-characterized, direct PPI inhibitor reference control. Its activity provides a benchmark for confirming on-target mechanism of action for hits. The significant difference in potency compared to other reference controls like K67 (IC50 = 6.2 µM) or ketoconazole (IC50 = 1.67 µM) makes it a distinct tool for distinguishing between weak and strong pathway activators.

Formulation Studies for Lipophilic Tool Compounds

Given its high cLogP of 4.8 , Keap1-Nrf2-IN-7 presents a practical challenge and opportunity for researchers developing in vitro and in vivo formulations for lipophilic small molecules. It serves as an excellent test compound for evaluating novel solubilization techniques, nano-formulations, or permeability enhancers designed to improve the delivery of poorly water-soluble drug candidates targeting intracellular protein-protein interactions.

Technical Documentation Hub

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